molecular formula C15H14N2 B3245088 3-(2-(2-Pyridyl)ethyl)indole CAS No. 16571-51-0

3-(2-(2-Pyridyl)ethyl)indole

Cat. No. B3245088
CAS RN: 16571-51-0
M. Wt: 222.28 g/mol
InChI Key: QZDNFPFFBXHYNR-UHFFFAOYSA-N
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Description

“3-(2-(2-Pyridyl)ethyl)indole” is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

Indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of these derivatives has been a subject of interest in the chemical community. For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H14N2 . It has a molecular weight of 222.29 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.178±0.06 g/cm3 . Its boiling point is predicted to be 385.9±22.0 °C , and its melting point is 118-120 °C .

Scientific Research Applications

Photophysical Properties and Laser Studies

One significant application of pyridylindoles, including compounds similar to 3-(2-(2-Pyridyl)ethyl)indole, is in photophysical research. Studies using laser-induced fluorescence and resonance-enhanced photoionization spectra have revealed insights into the energy transitions and molecular behavior of these compounds. For instance, research by Nosenko et al. (1999) demonstrated the complex spectra of pyridylindoles due to the flexibility of the ethylene chain, providing valuable information for the understanding of their photophysical properties (Nosenko et al., 1999).

Chemical Synthesis and Functionalization

Pyridylindoles are also extensively used in chemical synthesis and functionalization. The work of Bergman and Carlsson (1972) shows how indole and its derivatives can be condensed with acetyl- and propionylpyridine, leading to a variety of indole-pyridine compounds (Bergman & Carlsson, 1972). Additionally, Gupta et al. (2011) described a three-component reaction involving indole carboxylates, which showcases the versatility of these compounds in creating diversified indole derivatives (Gupta et al., 2011).

Photochemical Behavior

The photochemical behavior of pyridylindole compounds is another area of significant interest. Arai et al. (1996) investigated the isomerization modes of these compounds under different spin multiplicity conditions, shedding light on their excited-state dynamics and potential applications in photochemistry (Arai et al., 1996).

Future Directions

The future directions for “3-(2-(2-Pyridyl)ethyl)indole” could involve further investigation into its synthesis methods and its potential applications in the treatment of various disorders . The construction of indoles as a moiety in selected alkaloids could also be a potential area of research .

properties

IUPAC Name

3-(2-pyridin-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDNFPFFBXHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16571-51-0
Record name 3-(2-(2-PYRIDYL)ETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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